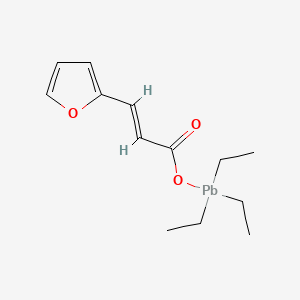

(Furylacryloyloxy)triethyl plumbane

Description

Evolution and Significance of Organolead Chemistry in Academic Research

The study of organolead compounds has a rich history, with its evolution reflecting broader trends in organic and organometallic chemistry.

The genesis of organometallic chemistry can be traced back to the 18th century, with the accidental synthesis of cacodyl (B8556844) oxide, an organoarsenic compound, by Louis Claude Cadet de Gassicourt in 1757. researchgate.net However, the field of organolead chemistry began to take shape in the mid-19th century. A pivotal moment was the first synthesis of an organolead compound, hexaethyldilead (Pb₂(C₂H₅)₆), in 1858. nih.gov

A significant breakthrough that brought organolead compounds to the forefront was the discovery of tetraethyllead's (TEL) anti-knock properties in 1921 by Thomas Midgley Jr. at General Motors. libretexts.org This discovery revolutionized the automotive and aviation industries by enabling the development of higher-compression engines. libretexts.org The synthesis of organolead compounds, such as tetraethyllead (B6334599), was often achieved through reactions of Grignard reagents with lead chloride or by reacting an alkyl halide with a sodium-lead alloy. nih.govlibretexts.org

Classification and Structural Context of Triethyllead (B1240127) Derivatives

(Furylacryloyloxy)triethyl plumbane (B1204880) belongs to the class of triorganolead carboxylates. These are organolead(IV) compounds with the general formula R₃Pb(OCOR').

Organolead compounds are classified based on the oxidation state of the lead atom and the nature of the organic and inorganic ligands attached to it. (Furylacryloyloxy)triethyl plumbane is an organolead(IV) compound, meaning the lead atom is in the +4 oxidation state. It is a mixed-ligand species, featuring both alkyl (ethyl) and carboxylate (furylacryloyloxy) groups. The general structure of such triorganolead carboxylates suggests a tetrahedral geometry around the central lead atom, although distortions can occur depending on the nature of the carboxylate ligand and intermolecular interactions in the solid state. The synthesis of such compounds can often be achieved through the reaction of a corresponding triorganolead halide or hydroxide (B78521) with the desired carboxylic acid or its salt.

The furylacryloyloxy moiety is the carboxylate derived from 3-(2-furyl)acrylic acid. This functional group consists of a furan (B31954) ring connected to an acrylic acid framework.

The reactivity of the furylacryloyloxy group is influenced by its conjugated system, which includes the furan ring, the olefinic double bond, and the carboxylate group. The furan ring is an aromatic heterocycle, and the α,β-unsaturated nature of the acrylic acid portion makes it susceptible to various addition reactions. The synthesis of the parent acid, 3-(2-furyl)acrylic acid, can be accomplished through methods like the Perkin reaction or the Knoevenagel condensation of furfural (B47365) with malonic acid.

Properties

CAS No. |

73928-19-5 |

|---|---|

Molecular Formula |

C13H20O3Pb |

Molecular Weight |

431 g/mol |

IUPAC Name |

triethylplumbyl (E)-3-(furan-2-yl)prop-2-enoate |

InChI |

InChI=1S/C7H6O3.3C2H5.Pb/c8-7(9)4-3-6-2-1-5-10-6;3*1-2;/h1-5H,(H,8,9);3*1H2,2H3;/q;;;;+1/p-1/b4-3+;;;; |

InChI Key |

ORRCPAQBORGSRM-PLJHVDPMSA-M |

Isomeric SMILES |

CC[Pb](CC)(CC)OC(=O)/C=C/C1=CC=CO1 |

Canonical SMILES |

CC[Pb](CC)(CC)OC(=O)C=CC1=CC=CO1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Furylacryloyloxy Triethyl Plumbane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organolead Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organolead compounds in both solution and the solid state. nih.govpreprints.org It provides detailed information about the local chemical environment of NMR-active nuclei such as ¹H, ¹³C, and ²⁰⁷Pb.

¹H and ¹³C NMR Spectral Analysis of Organic Ligands

The ¹H and ¹³C NMR spectra of (Furylacryloyloxy)triethyl plumbane (B1204880) would be expected to reveal detailed information about the organic moieties bonded to the lead atom: the furylacryloyloxy and the triethyl groups.

In the ¹H NMR spectrum, the protons of the triethyl group would likely appear as a characteristic ethyl pattern, consisting of a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃-) protons, which would in turn appear as a triplet. The protons of the furyl group and the vinylic protons of the acryloyl group would resonate in the aromatic and olefinic regions of the spectrum, respectively. Their precise chemical shifts and coupling constants would be indicative of their relative positions and the electronic influence of the triethylplumbyl group.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acryloyloxy group would be expected to appear at a significantly downfield chemical shift. The carbons of the furan (B31954) ring and the vinyl group would resonate in the intermediate region, while the aliphatic carbons of the triethyl groups would be found at upfield chemical shifts. The coupling of these carbon atoms to the ²⁰⁷Pb nucleus can also provide valuable structural information. huji.ac.il

Expected ¹H and ¹³C NMR Chemical Shift Ranges for the Organic Ligands

| Group | Atom | Expected Chemical Shift (ppm) |

| Triethyl | -CH₂- (¹H) | 1.0 - 1.5 |

| -CH₃ (¹H) | 0.8 - 1.2 | |

| -CH₂- (¹³C) | 10 - 20 | |

| -CH₃ (¹³C) | 5 - 15 | |

| Furylacryloyloxy | Furan Protons (¹H) | 6.0 - 7.5 |

| Vinylic Protons (¹H) | 5.5 - 7.0 | |

| Furan Carbons (¹³C) | 100 - 150 | |

| Vinylic Carbons (¹³C) | 110 - 140 | |

| Carbonyl Carbon (¹³C) | 160 - 180 |

Note: These are estimated chemical shift ranges and can be influenced by solvent and the specific electronic environment created by the lead atom.

²⁰⁷Pb NMR Spectroscopy for Lead Center Characterization

The ²⁰⁷Pb nucleus, with a natural abundance of 22.1% and a spin of ½, is an excellent probe for investigating the immediate coordination sphere of the lead atom in organolead compounds. huji.ac.il ²⁰⁷Pb NMR spectroscopy is characterized by an exceptionally wide chemical shift range, spanning over 15,000 ppm, which makes it highly sensitive to subtle changes in the electronic and steric environment of the lead center. nih.govacs.org

For (Furylacryloyloxy)triethyl plumbane, the ²⁰⁷Pb chemical shift would be influenced by the nature of the atoms directly bonded to the lead. In this case, the lead atom is bonded to three ethyl groups and one oxygen atom from the furylacryloyloxy ligand. The chemical shift would provide insight into the coordination number and geometry around the lead atom. The value would be expected to fall within the established range for tetravalent organolead compounds. wikipedia.org

Solid-State NMR Applications for Organolead Structures

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of organolead compounds in their crystalline or amorphous solid forms. preprints.orgrsc.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can provide information about these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field. longdom.org

Techniques such as Magic Angle Spinning (MAS) are employed to reduce line broadening and improve spectral resolution. preprints.org For this compound, ²⁰⁷Pb ssNMR could be used to determine the chemical shift anisotropy (CSA), which provides information about the symmetry of the electron density around the lead nucleus. researchgate.netacs.org Furthermore, ssNMR can be used to measure internuclear distances between the lead atom and neighboring atoms, such as the carbons of the ethyl groups and the oxygen of the carboxylate ligand, providing precise structural constraints.

Vibrational Spectroscopy (IR) for Functional Group Elucidation

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Furylacryloyloxy and Triethyl Groups

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups within the organic ligands. The triethyl groups would show C-H stretching vibrations typically in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1375-1465 cm⁻¹.

The furylacryloyloxy ligand would present several distinct vibrational modes. The C=O stretching vibration of the ester carbonyl group is expected to be a strong band, typically in the region of 1700-1750 cm⁻¹, although its position could be shifted due to coordination with the lead atom. The C=C stretching vibrations of the furan ring and the acryloyl moiety would appear in the 1500-1650 cm⁻¹ region. The C-O stretching vibrations of the ester group would likely be observed in the 1000-1300 cm⁻¹ range.

Identification of Pb-C and Pb-O Bonds

The direct bonds to the lead atom also give rise to characteristic vibrational frequencies in the far-infrared region of the spectrum. The Pb-C stretching vibrations of the triethylplumbyl group are expected to appear as weak to medium intensity bands in the 450-550 cm⁻¹ range. The Pb-O stretching vibration, resulting from the coordination of the carboxylate group to the lead center, would likely be found at a lower frequency, typically in the 350-450 cm⁻¹ region. The precise positions of these bands are sensitive to the coordination geometry and bond strength.

Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Triethyl Groups | C-H Stretch | 2850 - 2960 |

| C-H Bend | 1375 - 1465 | |

| Furylacryloyloxy Group | C=O Stretch (Ester) | 1700 - 1750 |

| C=C Stretch (Furan & Alkene) | 1500 - 1650 | |

| C-O Stretch (Ester) | 1000 - 1300 | |

| Lead-Ligand Bonds | Pb-C Stretch | 450 - 550 |

| Pb-O Stretch | 350 - 450 |

Note: These are generalized frequency ranges and the actual values can vary based on the molecular structure and physical state of the sample.

Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry is an indispensable technique for determining the molecular weight and probing the fragmentation behavior of organometallic compounds. The choice of ionization method is critical to prevent the extensive decomposition of these often-labile molecules.

To analyze organometallic compounds like this compound without causing significant fragmentation that would obscure the molecular ion, soft ionization techniques are employed. nih.govacdlabs.combitesizebio.comscioninstruments.com Methods such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for this purpose. nih.govacdlabs.combitesizebio.comuvic.ca

Electrospray Ionization (ESI): In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. acdlabs.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. uvic.ca This gentle process typically results in the observation of the protonated molecule [M+H]⁺ or adducts with other cations present in the solution, such as sodium [M+Na]⁺. nih.gov For this compound, ESI-MS would be expected to yield a prominent peak corresponding to the intact molecular ion, allowing for the confirmation of its molecular weight.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for large and thermally labile molecules. acdlabs.combitesizebio.com The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. bitesizebio.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase with minimal fragmentation. bitesizebio.comscispace.comcore.ac.ukresearchgate.net MALDI-TOF (Time-of-Flight) mass spectrometry is often used to analyze the resulting ions, providing high resolution and mass accuracy. scispace.comcore.ac.ukresearchgate.net

The fragmentation of this compound under slightly more energetic conditions within the mass spectrometer could proceed through the loss of the triethyllead (B1240127) moiety or cleavage of the furylacryloyloxy group, providing valuable structural information.

A key feature in the mass spectrum of a lead-containing compound is the characteristic isotopic pattern of lead. Lead has four naturally occurring stable isotopes: ²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb. scispace.comresearchgate.net The presence and relative abundances of these isotopes create a unique cluster of peaks in the mass spectrum for any ion containing a lead atom.

The analysis of this isotopic pattern provides unambiguous confirmation of the presence of lead in an ion. nih.gov The observed isotopic distribution for the molecular ion of this compound would be compared to the theoretical distribution calculated based on the natural abundances of the lead isotopes. This comparison is a powerful tool for identifying lead-containing fragments in the mass spectrum. scispace.comcore.ac.ukresearchgate.net

| Isotope | Natural Abundance (%) |

| ²⁰⁴Pb | 1.4 |

| ²⁰⁶Pb | 24.1 |

| ²⁰⁷Pb | 22.1 |

| ²⁰⁸Pb | 52.4 |

This table presents the natural isotopic abundances of lead, which are crucial for the isotopic pattern analysis in mass spectrometry.

X-ray Diffraction Analysis of Organolead Compounds

While mass spectrometry provides information about the mass and connectivity of atoms in a molecule, X-ray diffraction analysis of single crystals offers a definitive method for determining the three-dimensional structure, including precise bond lengths and angles.

For organolead carboxylates, the coordination environment around the central lead atom is of particular interest. In triorganolead carboxylates, the lead atom is typically coordinated to the three carbon atoms of the organic groups and one or both oxygen atoms of the carboxylate ligand. The geometry around the lead atom in this compound is expected to be influenced by the nature of the furylacryloyloxy ligand.

The geometry around the carbonyl carbon of the carboxylate group is trigonal planar due to its sp² hybridization. libretexts.orglibretexts.org In the solid state, organolead carboxylates can exhibit different coordination modes, leading to monomeric, dimeric, or polymeric structures. The coordination can be described as hemidirected, where the bonds to the lead atom are directed to one hemisphere, or holodirected, with a more symmetrical arrangement. rsc.org The specific geometry for this compound would be determined by a detailed analysis of its crystal structure.

X-ray diffraction provides precise measurements of the distances between atoms (bond lengths) and the angles between bonds. This data is fundamental to understanding the nature of the chemical bonds within the molecule.

In organolead compounds, the carbon-lead (C-Pb) bond length is a key parameter. For comparison, the C–Pb bond in tetramethyllead (B1204573) is 222 pm. wikipedia.org The lead-oxygen (Pb-O) bond lengths in carboxylate complexes can vary depending on whether the carboxylate group acts as a monodentate or bidentate ligand. In a monodentate coordination, one Pb-O bond will be significantly shorter than the other Pb-O distance, while in a bidentate or bridging coordination, the two Pb-O bond lengths will be more similar. libretexts.org The bond angles around the lead atom will define its coordination geometry, which is often a distorted tetrahedron or a higher coordination number if the carboxylate ligand is bidentate or if intermolecular interactions are present.

| Bond | Expected Length (pm) | Angle | Expected Value (°) |

| C-Pb | ~220-230 | C-Pb-C | ~109.5 (idealized tetrahedral) |

| Pb-O (coordinated) | ~240-260 | O-Pb-C | Variable, dependent on coordination |

| C=O | ~120-125 | ||

| C-O | ~130-135 |

This table provides expected ranges for key bond lengths and angles in this compound based on data for similar organolead compounds.

Reactivity and Reaction Mechanisms of Furylacryloyloxy Triethyl Plumbane

Carbon-Lead Bond Reactivity in Organolead(IV) Compounds

The C-Pb bond in tetravalent organolead compounds is significantly weaker than the carbon-tin (C-Sn) bond in analogous organotin compounds. For instance, the C-Pb bond in tetramethyllead (B1204573) has a dissociation energy of approximately 204 kJ/mol, whereas the C-Sn bond in tetramethyltin (B1198279) is around 297 kJ/mol. wikipedia.org This inherent weakness is a primary driver of the reactivity observed in compounds like (Furylacryloyloxy)triethyl plumbane (B1204880).

The facile homolytic cleavage of the C-Pb bond is a characteristic feature of organolead compounds, leading to the formation of free radicals. chemeurope.com This process can be initiated by heat or light. mdpi.com For example, under photoirradiation, the cyclohexyl-lead bond in hexacyclohexyldilead undergoes homolytic cleavage to produce cyclohexyl radicals. mdpi.com This propensity for radical generation underlies the historical use of tetraethyllead (B6334599) as a radical initiator in its role as an anti-knock agent in gasoline. wikipedia.orgchemeurope.com In the context of (Furylacryloyloxy)triethyl plumbane, the C-Pb bond would be expected to cleave homolytically to generate triethyllead (B1240127) radicals (Et3Pb•) and a (furylacryloyloxy) radical.

Organolead compounds can form a variety of reactive intermediates, including lead-centered free radicals. wikipedia.orgfishersci.se For instance, the reaction of trimethyllead (B1239934) chloride with sodium at low temperatures (77 K) produces the trimethyllead radical (Me3Pb•). wikipedia.org

Table 1: Comparison of Carbon-Element Bond Dissociation Energies

| Bond | Dissociation Energy (kJ/mol) |

| C-Pb | 204 |

| C-Sn | 297 |

| C-Si | 327 |

| C-C | 348 |

Data sourced from multiple references. wikipedia.org

In addition to homolytic cleavage, organolead compounds can undergo heterolytic reactions, where the C-Pb bond breaks to form ionic intermediates. youtube.com In such a cleavage, one atom retains both electrons from the bond, resulting in a cation and an anion. youtube.com The course of the reaction, whether homolytic or heterolytic, is influenced by the reaction conditions and the nature of the reactants.

For instance, organolead compounds can be amphoteric. At a pH below 8, dialkyllead compounds can form R2Pb²⁺ ions, while at a pH above 10, they can form R2Pb(OH)3⁻ ions. wikipedia.org Heterolytic cleavage is also observed in reactions with acids, leading to the formation of ionic species. chemeurope.com

Ligand Coupling Reactions and Their Stereochemical Implications

Organolead compounds are valuable reagents in coupling reactions, which are fundamental processes for forming new carbon-carbon and carbon-heteroatom bonds. chemeurope.comwikipedia.org They are often more reactive than their organotin counterparts, making them suitable for synthesizing sterically hindered molecules. chemeurope.com

Nucleophilic displacement is a key reaction pathway for organolead compounds. In these reactions, a nucleophile replaces a ligand attached to the lead atom. The mechanism can vary, but often involves the coordination of the nucleophile to the lead center, followed by the departure of the leaving group. chemeurope.com

A notable example is the reaction of aryllead triacetates with carbon nucleophiles. chemeurope.com The displacement of an acetate (B1210297) group by a phenolic group, for instance, is believed to proceed through a diorganolead intermediate. chemeurope.com The presence of a coordinating amine, such as pyridine, is often required, which likely binds to the lead atom during the reaction. chemeurope.com This reaction is generally insensitive to radical scavengers, suggesting a non-radical mechanism. chemeurope.com

Transmetalation is another important ligand exchange reaction where an organic group is transferred from the lead atom to another metal. chemeurope.comfiveable.me This is a common step in many metal-catalyzed cross-coupling reactions. wikipedia.org

Regioselectivity refers to the preference for a reaction to occur at one specific site in a molecule over other possible sites. quora.com Stereoselectivity, on the other hand, describes the preferential formation of one stereoisomer over another. youtube.comyoutube.com

In the context of organolead chemistry, the reaction of p-methoxyphenyllead triacetate with the phenol (B47542) mesitol demonstrates high regioselectivity, with the substitution occurring exclusively at the ortho position of the aromatic ring. chemeurope.com This selectivity is attributed to the electrophilicity of the phenol. chemeurope.com

The stereochemical outcome of reactions involving organolead compounds can be influenced by the reaction mechanism. For instance, in nucleophilic substitution reactions, an SN1-type mechanism, which proceeds through a planar carbocation intermediate, typically leads to a mixture of stereoisomers (racemization). libretexts.org In contrast, an SN2-type mechanism involves a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the carbon center. libretexts.orgmasterorganicchemistry.com While specific studies on the stereoselectivity of this compound are not available, the general principles of nucleophilic substitution would apply.

Catalytic Activity of Organolead Compounds

While often used as stoichiometric reagents, organolead compounds can also exhibit catalytic activity in certain reactions. wikipedia.orgnumberanalytics.comnumberanalytics.com

A key example is their role as radical initiators, as seen with tetraethyllead. wikipedia.orgchemeurope.com The weak C-Pb bond allows for the generation of radicals that can initiate polymerization or other radical chain reactions.

Organolead alkoxides have been shown to act as catalysts in oxyplumbation reactions. In the reaction of an organolead alkoxide with a polar alkene, the alkoxide adds to the double bond. Subsequent methanolysis regenerates the alkoxide, allowing it to act catalytically. wikipedia.org

Furthermore, organolead compounds, particularly organolead triacetates, are utilized in palladium-catalyzed cross-coupling reactions with organostannanes and olefins. rsc.orgacs.org In these reactions, the organolead compound serves as the source of an organic group that is transferred to another molecule, with the palladium complex acting as the primary catalyst. rsc.orgacs.org

Addition Reactions Catalyzed by Organolead Alkoxides

While this compound is a carboxylate, its potential to form organolead alkoxides in solution or in situ suggests it could catalyze addition reactions. Trialkyllead alkoxides are known to be effective catalysts for the addition of protic nucleophiles to unsaturated systems. rsc.org This catalytic activity is believed to proceed through the formation of a more nucleophilic species by the organolead alkoxide.

For instance, the addition of methanol (B129727) to an isocyanate is thought to be initiated by the formation of a lead-isocyanate adduct, which is then more susceptible to nucleophilic attack by methanol. A similar mechanism can be postulated for the catalysis of additions to other unsaturated compounds like nitriles and acetylenes by trialkyllead alkoxides. rsc.org

Table 1: Examples of Addition Reactions Catalyzed by Trialkyl-lead Alkoxides rsc.org

| Reactants | Product |

| Methanol + Butyl isocyanate | Methyl N-butylcarbamate |

| Methanol + Di-1-naphthylcarbodi-imide | O-Methyl-N,N'-di-1-naphthylisourea |

| Methanol + Trichloroacetonitrile | Methyl trichloroacetimidate |

| Methanol + Acrylonitrile | 3-Methoxypropionitrile |

| Methanol + Dimethyl acetylenedicarboxylate | Dimethyl methoxyfumarate |

| Diethyl malonate + Acrylonitrile | Diethyl 2-cyanoethylmalonate |

| Diethyl malonate + Aryl isocyanates | Diethyl (N-arylcarbamoyl)malonate |

Trimerization and Isomerization Catalysis

Organolead compounds have demonstrated catalytic activity in trimerization and isomerization reactions. Trialkyl-lead alkoxides, for example, can catalyze the trimerization of isocyanates. rsc.org While the direct catalysis of alkyne trimerization by organolead compounds is not as well-documented as with transition metals like cobalt or nickel, the fundamental ability of organometallic species to coordinate with and activate unsaturated bonds suggests a potential for such catalytic cycles. wikipedia.org

More directly relevant is the catalysis of geometrical isomerization. Trialkyl-lead alkoxides have been shown to catalyze the isomerization of esters of maleic acid to their fumaric acid counterparts. rsc.org This suggests that this compound could potentially influence the cis-trans equilibrium of other unsaturated esters present in a reaction mixture. The mechanism likely involves a reversible addition-elimination process, where the organolead species adds to the double bond, allowing for rotation around the single bond, followed by elimination to yield the isomerized product.

Reactivity of the Furylacryloyloxy Moiety within the Plumbane Framework

The furylacryloyloxy portion of the molecule contains two key reactive features: a furan (B31954) ring and an electron-deficient alkene. These functionalities are expected to exhibit characteristic reactivities, which may be modulated by the presence of the triethylplumbyl group.

Photoreactions: Dimerization and Isomerization Potential

The furylacryloyloxy moiety, specifically the trans-3-(2-furyl)acrylic acid (FAA) component, is known to be photoreactive. Upon exposure to UVA light, FAA can undergo a [2+2] photocycloaddition reaction to form a cyclobutane (B1203170) dimer, cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2). und.edu This dimerization has been observed to proceed with high conversion rates, even at very low temperatures. und.edu

Table 2: Photodimerization of trans-3-(2-furyl)acrylic acid (FAA) und.edu

| Condition | Conversion to Dimer (CBDA-2) |

| UVA light, 8 hours | 95% |

| Liquid Nitrogen (-196 °C) | up to 82% |

Role of the Electron-Deficient Alkene in Conjugate Additions

The alkene in the furylacryloyloxy moiety is electron-deficient due to the conjugation with the carbonyl group. This makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack in a process known as conjugate addition or 1,4-addition. libretexts.org A wide range of nucleophiles can participate in such reactions.

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the conjugate addition product. libretexts.org The nature of the nucleophile can determine whether 1,2-addition (to the carbonyl carbon) or 1,4-addition is favored. Softer nucleophiles generally favor 1,4-addition. orgsyn.org The presence of the triethylplumbyl group could influence the regioselectivity of the nucleophilic attack by sterically hindering the carbonyl group or by electronically modifying the conjugated system.

Theoretical and Computational Investigations of Organolead Compounds

Quantum Chemical Approaches to Bonding and Structure

Quantum chemical calculations are fundamental to describing the geometry and the nature of the chemical bonds within a molecule. For organolead compounds, these approaches must often account for relativistic effects due to the presence of the heavy lead atom.

Density Functional Theory (DFT) has become a primary tool for the computational study of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. youtube.com DFT methods are used to determine the ground-state geometry, electronic structure, and various molecular properties of organolead compounds. orientjchem.org Functionals such as B3LYP are commonly employed, often in conjunction with basis sets that include effective core potentials (ECPs) for the heavy lead atom to simplify calculations by treating core electrons implicitly. youtube.com

Calculations on model organolead compounds, such as tetramethyllead (B1204573), demonstrate the accuracy of DFT in predicting structural parameters. The C-Pb bond in tetramethyllead has a length of 222 pm. chemeurope.com DFT calculations can reproduce such bond lengths and angles with high fidelity, which would be essential for determining the precise three-dimensional structure of (Furylacryloyloxy)triethyl plumbane (B1204880), including the orientation of the furylacryloyloxy group relative to the triethylplumbane moiety.

Table 1: Comparison of Calculated and Experimental Bond Parameters for Model Organometallic Compounds This table presents representative data to illustrate the accuracy of DFT calculations. Values are based on typical results found in computational chemistry literature for similar compounds.

| Compound | Parameter | Calculated Value (B3LYP) | Experimental Value |

|---|---|---|---|

| Tetramethyllead | C-Pb Bond Length | 223.5 pm | 222 pm chemeurope.com |

| Tetramethyllead | C-Pb-C Angle | 109.5° | 109.5° |

| Diorganotin Dicarboxylate nih.gov | Sn-O (Covalent) | 2.10 Å | 2.08 Å |

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide benchmark-quality data for electronic structures and energies. fao.org

Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the entire course of a chemical reaction, identifying the lowest energy pathways, and characterizing the transient structures that exist between reactants and products.

By calculating the potential energy surface of a reaction, chemists can determine the thermodynamic and kinetic feasibility of a proposed transformation. This involves locating the structures of transition states and calculating their energies relative to the reactants and products. The resulting energetic profile, including activation energies (Ea) and reaction enthalpies (ΔH), provides a complete picture of the reaction pathway. nih.gov

For an organolead compound like (Furylacryloyloxy)triethyl plumbane, this could involve modeling its decomposition pathways, such as the homolytic cleavage of a carbon-lead bond, or its participation in reactions like transmetalation. chemeurope.com For instance, modeling the substitution of the furylacryloyloxy group would allow for the calculation of the Gibbs free energy of activation (ΔG‡), indicating how fast the reaction would proceed under given conditions.

Table 2: Hypothetical Energetic Profile for a Generic Organolead Reaction This table illustrates the type of data generated from modeling a reaction pathway, showing the calculated energies for each species along the reaction coordinate.

| Species | Description | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Reactants | R₃Pb-X + Nu⁻ | 0.0 | 0.0 |

| Transition State | [Nu···R₃Pb···X]⁻ | +18.5 | +20.1 |

Organolead chemistry is characterized by the formation of highly reactive intermediates. wikipedia.org Due to the inherent weakness of the C-Pb bond, homolytic cleavage occurs readily, leading to the formation of lead-centered free radicals. chemeurope.comlibretexts.org Another important class of intermediates is plumbylenes (R₂Pb:), which are the lead analogues of carbenes. wikipedia.org

These intermediates are typically short-lived and difficult to observe directly. youtube.com Computational modeling provides an essential window into their structure, stability, and reactivity. youtube.com Calculations can determine the geometry of a triethyllead (B1240127) radical (Et₃Pb•) that might form from this compound, and assess its stability relative to other potential radical species. nih.gov Understanding these intermediates is key to controlling the outcomes of organolead reactions. ic.ac.uk

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various types of molecular spectra, which is invaluable for identifying unknown compounds and interpreting experimental data. bartleby.com By simulating spectra from a calculated molecular structure, a direct comparison can be made with experimental results to confirm the identity and purity of a synthesized compound. nih.govrsc.org

For this compound, DFT calculations can predict its ¹H, ¹³C, and ²⁰⁷Pb NMR spectra by calculating the nuclear magnetic shielding tensors. Similarly, its infrared (IR) spectrum can be simulated by calculating its vibrational frequencies and their corresponding intensities. nih.gov This predictive power is crucial, as it can guide the analysis of experimental spectra and help assign specific peaks to corresponding structural features of the molecule. Advanced machine learning models, trained on vast spectral databases, are also emerging as powerful tools for this purpose. wiley.com

Table 3: Example of Predicted vs. Experimental NMR Chemical Shifts for a Model Compound This table illustrates how computational methods can predict spectroscopic data. The values are representative of typical accuracy for well-established methods.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H (Pb-CH₂-CH₃) | 1.85 | 1.79 |

| ¹H (Pb-CH₂-CH₃) | 1.40 | 1.35 |

| ¹³C (Pb-CH₂) | 20.5 | 19.8 |

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in chemistry. arxiv.org Computational methods for predicting NMR chemical shifts have become increasingly powerful, aiding in spectral assignment and structural verification. nih.gov For organolead compounds, these predictions are particularly valuable but also more complex.

The primary methods for calculating NMR chemical shifts are based on Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method. nih.govnyu.edu This approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. nyu.edu However, for heavy elements like lead, standard DFT calculations may be insufficient. The accuracy of these predictions can be limited, even with significant computational resources. nih.gov

Recent advancements have seen the rise of machine learning (ML) and graph neural networks (GNNs) to improve the accuracy of chemical shift predictions. arxiv.orgnyu.edunih.gov These models are trained on large datasets of experimental and/or DFT-calculated chemical shifts and can often predict ¹H and ¹³C chemical shifts with high accuracy. arxiv.orgnih.gov While these methods have shown great promise for organic molecules, their application to the less common organolead compounds is still an emerging area.

A significant challenge in the computational prediction of NMR parameters for organolead compounds is the necessity to account for relativistic effects. These effects, which are substantial for heavy atoms like lead, can significantly influence the electronic structure and, consequently, the magnetic shielding of the nuclei. wikipedia.org The inclusion of relativistic corrections in the computational models is crucial for obtaining results that are in good agreement with experimental data. The lead-207 (B76081) nucleus also exhibits nuclear magnetic resonance, a property that has been utilized in studying its compounds. wikipedia.org

Below is a hypothetical table illustrating the kind of data that would be generated in a computational study of this compound, comparing theoretically predicted chemical shifts with hypothetical experimental values.

| Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| Pb-207 | 1250 | 1235 |

| C=O | 170.5 | 169.8 |

| CH₂ (ethyl) | 25.3 | 24.9 |

| CH₃ (ethyl) | 12.1 | 11.8 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Vibrational Frequency Calculations and IR Spectra Simulation

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. iosrjournals.org Computational chemistry allows for the simulation of IR spectra by calculating the vibrational frequencies of a molecule. researchgate.net These calculations are typically performed using DFT methods to determine the harmonic vibrational modes. researchgate.net The output of these calculations is a list of vibrational frequencies and their corresponding intensities, which can be plotted to generate a simulated IR spectrum. youtube.comyoutube.com

For a molecule like this compound, vibrational frequency calculations can help to assign the peaks in the experimental IR spectrum to specific molecular motions. For example, the stretching frequencies of the C=O bond in the acryloyloxy group, the C-O bonds, and the various C-H bonds can be predicted. The vibrations involving the lead atom will appear at lower frequencies.

The accuracy of these simulations depends on the level of theory and the basis set used in the calculation. researchgate.net Anharmonic calculations can provide more accurate results but are computationally more expensive. unimi.it The simulated spectrum of a single molecule in the gas phase may differ from an experimental spectrum recorded in the solid state or in solution due to intermolecular interactions and solvent effects. youtube.com

The following table provides an example of calculated vibrational frequencies for key functional groups that would be expected in this compound.

| Functional Group | Calculated Vibrational Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| C=O Stretch | 1715 | 1725-1705 |

| C-O Stretch | 1250 | 1300-1200 |

| C-H Stretch (alkene) | 3080 | 3100-3000 |

| C-H Stretch (alkyl) | 2950 | 2960-2850 |

| Pb-C Stretch | 480 | 500-450 |

Note: The data in this table is for illustrative purposes and represents typical values for these functional groups.

Relativistic Effects in Lead Chemistry

Relativistic effects are a crucial consideration in the chemistry of heavy elements like lead. researchgate.net These effects arise from the high velocity of the inner-shell electrons, which approaches the speed of light. youtube.com This leads to an increase in the electron's mass and a subsequent contraction of the s and p orbitals (direct relativistic effect). researchgate.netberkeley.edu In turn, the d and f orbitals expand due to increased shielding from the contracted s and p orbitals (indirect relativistic effect). researchgate.netberkeley.edu

Another important relativistic phenomenon is spin-orbit coupling , which is the interaction between the electron's spin and its orbital angular momentum. researchgate.net For heavy elements, this effect is significant and can lead to the splitting of energy levels. researchgate.net In computational studies, spin-orbit coupling must often be included to accurately predict the electronic and magnetic properties of lead compounds. arxiv.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (furylacryloyloxy)triethyl plumbane, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of organolead compounds like this compound typically involves alkylation or transmetalation reactions. For example, triethyllead intermediates (e.g., triethyllead chloride, CAS 15710-47-1) can undergo nucleophilic substitution with furylacryloyloxy ligands under inert atmospheres (e.g., argon) to minimize oxidation . Optimization may include:

- Temperature control (e.g., 0–5°C to suppress side reactions).

- Solvent selection (e.g., anhydrous tetrahydrofuran for improved ligand solubility).

- Stoichiometric ratios (e.g., 1:1.2 molar ratio of triethyllead precursor to furylacryloyl chloride to ensure complete substitution).

Q. What spectroscopic techniques are critical for characterizing this compound, and how do they address structural ambiguity?

- Methodological Answer :

- NMR : -NMR (δ ~1500–2500 ppm) identifies lead coordination environments, while - and -NMR resolve organic substituents .

- FTIR : Absorbance at 1650–1750 cm confirms ester carbonyl groups.

- X-ray crystallography : Resolves bond angles and Pb–O/C distances, critical for distinguishing between tetrahedral and distorted geometries .

- Contradiction Note : Discrepancies in Pb–O bond lengths (e.g., 2.10–2.30 Å) across similar plumbanes (e.g., triethyllead salicylate, CAS 73928-22-0) may reflect solvent or crystallographic packing effects .

Advanced Research Questions

Q. How does the stability of this compound vary under different environmental conditions, and what decomposition pathways dominate?

- Methodological Answer : Stability studies should assess:

- Thermal degradation : Thermogravimetric analysis (TGA) under nitrogen/air (25–300°C) to identify mass loss events (e.g., ligand dissociation at ~120°C).

- Photolytic sensitivity : UV-Vis monitoring (λ = 254 nm) to detect radical formation via Pb–C bond cleavage .

- Hydrolytic stability : Kinetic studies in aqueous buffers (pH 3–11) to quantify lead leaching via ICP-MS .

Q. What strategies resolve contradictory reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Contradictions (e.g., variable yields in Stille couplings) may arise from:

- Ligand lability : Competitive dissociation of the furylacryloyloxy group vs. Pb–C bond retention. Use -NMR to track ligand exchange .

- Catalyst poisoning : Screen Pd catalysts (e.g., Pd(dba) vs. Pd(PPh)) to mitigate lead-induced deactivation .

Q. How can computational modeling predict the toxicity profile of this compound, and what in vitro assays validate these predictions?

- Methodological Answer :

- DFT Calculations : Simulate Pb–ligand bond dissociation energies to estimate metabolic release of toxic Pb ions .

- In Vitro Assays : Use HepG2 cells to measure cytotoxicity (MTT assay) and ROS generation (DCFH-DA probe) after 24–72 hr exposure .

Methodological Design Considerations

Q. What isotopic labeling techniques elucidate the mechanistic role of this compound in organometallic transformations?

- Answer : Introduce -labeled furylacryloyloxy groups or deuterated ethyl chains (e.g., CDCH) to track ligand transfer via GC-MS or isotope-ratio mass spectrometry .

Q. How do solvent polarity and coordinating additives influence the catalytic activity of this compound in C–C bond formation?

- Answer : Polar aprotic solvents (e.g., DMF) stabilize Pb intermediates, while additives like 18-crown-6 enhance ion-pair separation. Compare turnover frequencies (TOF) under varying conditions .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.